Epetirimod esylate
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Overview
Description
Epetirimod esylate is a 1,5-naphthyridine derivative.
Scientific Research Applications
Erythropoiesis-Stimulating Protein Development
Epetirimod esylate is closely related to darbepoetin alfa, a hyperglycosylated analog of erythropoietin (EPO). Research shows that darbepoetin alfa, due to increased carbohydrate content, has greater in vivo potency and a longer serum half-life compared to regular EPO, allowing less frequent administration for the same biological response. It is used in treating anemia and reducing its incidence in clinical trials (Egrie & Browne, 2001).
Neuroprotective Applications
EPO and its analogs have demonstrated neuroprotective properties. Studies indicate that recombinant human EPO (rhEPO) is effective in treating ischemic stroke, reducing infarct size, and improving clinical outcomes. This highlights its potential as a neuroprotective therapy in acute brain injuries (Ehrenreich et al., 2002), (Ehrenreich et al., 2009).
Impact on Renal Functions
Darbepoetin alfa, a derivative of EPO, exhibits pleiotropic properties, including protection against renal dysfunction and injury in chronic renal failure. This suggests a potential application in treating different types of renal failure (Chatterjee, 2005).
Cellular Trafficking and Degradation
Studies on EPO and its analogs, like darbepoetin alfa, provide insights into their cellular trafficking and degradation. Understanding these processes is crucial for optimizing their therapeutic efficacy in various treatments, such as anemia management (Gross & Lodish, 2006).
Therapeutic Potential in Nervous System Disorders
EPO's role extends beyond erythropoiesis to include applicability in nervous system disorders, potentially offering efficacy in conditions like Alzheimer's disease, stroke, trauma, and diabetic complications. Its neuroprotective properties are a focus of ongoing research (Maiese et al., 2008).
properties
CAS RN |
885483-02-3 |
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Product Name |
Epetirimod esylate |
Molecular Formula |
C15H21N5O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |
InChI Key |
CLPJOVGTNBZYQJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Canonical SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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